molecular formula C60H84N2O16 B057159 贝洛尼布半草酸盐 CAS No. 529511-79-3

贝洛尼布半草酸盐

货号 B057159
CAS 编号: 529511-79-3
分子量: 1089.3 g/mol
InChI 键: OBFUDFUBQNPMRQ-FTIILNKYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beloranib is a novel, first-in-class injectable small molecule therapy with a unique mechanism of action that reduces hunger while stimulating the use of stored fat as an energy source . It is a potent inhibitor of MetAP2, an enzyme that modulates the activity of key cellular processes that control metabolism .


Synthesis Analysis

Beloranib, also referred to as ZGN-440, has produced consistent and clinically meaningful weight loss in clinical trials of patients with obesity, type 2 diabetes, Prader-Willi syndrome (PWS), and hypothalamic injury-associated obesity . Most MetAP2 inhibitors are structurally related to the natural product fumagillin, a small molecule that covalently binds to His-231 in the catalytic active site of the enzyme .


Molecular Structure Analysis

The chemical formula of Beloranib hemioxalate is C60H84N2O16 . The exact mass is 1,088.58 and the molecular weight is 1,089.330 .


Chemical Reactions Analysis

Beloranib is a methionine aminopeptidase-2 (MetAP2) inhibitor . Most MetAP2 inhibitors are structurally related to the natural product fumagillin, a small molecule that covalently binds to His-231 in the catalytic active site of the enzyme, rendering it unable to cleave the N-terminal methionine of substrate proteins .


Physical And Chemical Properties Analysis

The molecular weight of Beloranib hemioxalate is 1089.3 g/mol . It has a hydrogen bond donor count of 2 .

科学研究应用

METAP2 Inhibitor

Beloranib Hemioxalate is a small molecule drug that acts as a Methionine aminopeptidase 2 (METAP2) inhibitor . METAP2 inhibitors are a novel drug class being investigated for the treatment of type 2 diabetes, obesity, and metabolic disease .

Treatment of Obesity

Beloranib has been used in clinical trials to evaluate its efficacy and safety in individuals with obesity (BMI ≥30 kg/m^2). It has demonstrated consistent and substantial weight loss effects .

Treatment of Type 2 Diabetes

In addition to obesity, Beloranib has also been studied for its potential in treating type 2 diabetes. In a multicentre randomised double-blind placebo-controlled clinical trial, it showed significant glucose-lowering effects .

Treatment of Hypothalamic Injury

Beloranib has been used in a Phase 2a trial to evaluate its efficacy, safety, and pharmacokinetics in obese subjects with hypothalamic injury .

Treatment of Prader-Willi Syndrome

Clinical studies have also explored the use of Beloranib in treating Prader-Willi Syndrome (PWS), a genetic disorder that causes obesity .

Anti-Angiogenesis and Anti-Tumorigenesis

Beloranib, a synthetic fumagillin analog, has shown potent and selective inhibition of MetAP2. Like other fumagillin analogs, continuous incubation with beloranib inhibits endothelial cell proliferation. In xenografted mice, high doses of beloranib suppress angiogenesis and tumorigenesis .

安全和危害

In a 12-week phase II study, beloranib produced clinically and statistically significant weight loss and corresponding improvements in cardiometabolic risk factors . Beloranib appeared safe, and the 0.6 and 1.2 mg doses were generally well tolerated . The 2.4 mg dose was associated with increased sleep latency and mild to moderate gastrointestinal adverse events over the first month of treatment .

属性

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6.C2H2O4/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5;3-1(4)2(5)6/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3;(H,3,4)(H,5,6)/b14-10+;/t23-,24-,26-,27-,28+,29+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFUDFUBQNPMRQ-FTIILNKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H43NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90200996
Record name Beloranib hemioxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71811218

CAS RN

529511-79-3
Record name Beloranib hemioxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90200996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Beloranib hemioxalate
Reactant of Route 2
Reactant of Route 2
Beloranib hemioxalate
Reactant of Route 3
Reactant of Route 3
Beloranib hemioxalate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Beloranib hemioxalate
Reactant of Route 5
Beloranib hemioxalate
Reactant of Route 6
Reactant of Route 6
Beloranib hemioxalate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。